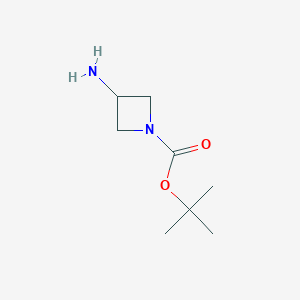

1-Boc-3-(amino)azetidine

Description

Properties

IUPAC Name |

tert-butyl 3-aminoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGLRFGDZJSQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363973 | |

| Record name | 1-Boc-3-(amino)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193269-78-2 | |

| Record name | 1-Boc-3-(amino)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminoazetidine, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, 3-aminoazetidine is dissolved in dichloromethane or tetrahydrofuran under inert atmosphere. Boc<sub>2</sub>O (1.1–1.5 equiv) is added dropwise at 0–5°C, followed by triethylamine (2.0 equiv) to scavenge HCl byproducts. The reaction proceeds via nucleophilic attack of the azetidine nitrogen on the Boc<sub>2</sub>O carbonyl, forming the protected amine. After 12–24 hours at room temperature, the product is isolated via aqueous workup and column chromatography, yielding 70–85% pure this compound.

Synthesis via Iodide Substitution

This two-step method, adapted from azetidine-3-carboxylic acid syntheses, leverages a halogenated intermediate for late-stage amination.

Preparation of tert-Butyl 3-Iodoazetidine-1-carboxylate

Allylamine undergoes hydrobromination with bromine in ethanol to form 3-bromoazetidine hydrobromide, which is treated with phenyllithium to generate a stabilized carbocation. Subsequent iodide trapping yields tert-butyl 3-iodoazetidine-1-carboxylate in 81% yield.

Reaction Conditions:

-

Solvent: Dry tetrahydrofuran

-

Temperature: −78°C to 0°C (carbocation formation)

-

Reagents: NaI (1.5 equiv), Boc<sub>2</sub>O (1.2 equiv)

Epoxide Ring-Opening and Cyclization

Patent CN106831523A outlines a four-step synthesis starting from 3-substituted-1,2-epoxypropane, enabling gram-scale production.

Ring-Opening and Hydrolysis

Epoxide 1 reacts with benzaldehyde and ammonium hydroxide in methanol at 40°C, forming amino alcohol 2 . Acidic hydrolysis (HCl, H<sub>2</sub>O, 80°C) cleaves protecting groups, yielding diol hydrochloride 3 (Fig. 1).

Figure 1: Epoxide Ring-Opening Mechanism

(Diagram omitted; described textually)

-

Epoxide → 2. Amino alcohol → 3. Diol hydrochloride

Cyclization and Boc Protection

Diol 3 undergoes base-mediated cyclization (K<sub>2</sub>CO<sub>3</sub>, MeOH, reflux) to form 3-hydroxyazetidine hydrochloride 4 (40% yield). Subsequent Boc protection (Boc<sub>2</sub>O, NaHCO<sub>3</sub>, THF) provides N-Boc-3-hydroxyazetidine, which requires additional steps (e.g., Mitsunobu reaction) to install the 3-amino group.

Comparative Analysis of Synthetic Methods

| Method | Steps | Yield (%) | Cost (Relative) | Scalability | Key Advantage |

|---|---|---|---|---|---|

| Direct Boc Protection | 1 | 70–85 | High | Limited | Simplicity |

| Iodide Substitution | 2 | 65–75 | Moderate | High | High-purity intermediates |

| Epoxide Cyclization | 4 | 30–40 | Low | Moderate | Uses commodity starting materials |

Table 1: Comparative evaluation of this compound synthesis routes. Yields reflect isolated products after purification.

Industrial Optimization Strategies

Chemical Reactions Analysis

1-Boc-3-(amino)azetidine undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new C-N bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cycloaddition Reactions: The azetidine ring can undergo [2+2] cycloaddition reactions, forming larger ring systems.

Common reagents used in these reactions include boronic acids, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include substituted azetidines, azetidine derivatives, and larger heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

1-Boc-3-(amino)azetidine serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders and infections. Its structural properties allow it to mimic natural substrates, making it a valuable candidate for drug design.

- Enzyme Inhibition : Preliminary studies indicate that this compound can inhibit specific enzymes by binding to their active sites, thus preventing their activity. This property is particularly useful in developing treatments for diseases where enzyme activity is dysregulated.

- Receptor Ligands : The compound has been utilized in the design of receptor ligands, which are essential for modulating biological pathways involved in various diseases. The ability of this compound to interact with biological molecules enhances its potential therapeutic applications .

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for creating complex molecules and heterocycles.

- Synthesis of Heterocyclic Compounds : The compound is instrumental in the synthesis of new heterocyclic amino acid derivatives and other biologically active molecules. It can participate in various synthetic methodologies that lead to the formation of complex structures necessary for drug discovery .

- Chiral Templates : Its chiral nature allows it to be used as a template in synthesizing other complex molecules, facilitating the development of enantiomerically pure compounds that are crucial in pharmaceuticals .

Material Science

The applications of this compound extend into material science, where it is employed in the synthesis of advanced materials and polymers.

- Polymerization Processes : The compound can be utilized in polymerization reactions to create novel materials with specific properties. Its ability to form stable bonds makes it suitable for developing high-performance polymers used in various industrial applications .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in research:

Mechanism of Action

The mechanism of action of 1-Boc-3-(amino)azetidine involves its reactivity due to the ring strain of the azetidine ring. The ring strain makes the compound more reactive, allowing it to participate in various chemical reactions. The Boc protecting group stabilizes the compound and prevents unwanted side reactions during synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

1-Boc-3-azetidinone (CAS: 398489-26-4)

- Structure: Features a ketone group at the 3-position instead of an amino group.

- Molecular Formula: C₈H₁₃NO₃ (MW: 171.20) .

- Key Differences: The ketone group enables nucleophilic additions (e.g., Grignard reactions), unlike the amino group in 1-Boc-3-(amino)azetidine, which participates in alkylation or acylation . Lower polarity compared to the amino derivative due to the absence of a basic NH₂ group.

- Applications: Primarily used as a precursor for synthesizing β-amino alcohols or heterocyclic scaffolds via ketone reduction or functionalization .

1-Boc-3-(bromomethyl)azetidine (CAS: Not specified)

- Structure : Contains a bromomethyl substituent at the 3-position.

- Molecular Formula: C₉H₁₆BrNO₂ (MW: 250.13) .

- Key Differences: The bromomethyl group acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki couplings), contrasting with the nucleophilic amino group in this compound.

- Applications : Used in alkylation reactions to introduce azetidine moieties into complex molecules .

1-Boc-3-hydroxy-3-(aminomethyl)azetidine (CAS: 1008526-71-3)

- Structure: Bears both hydroxyl and aminomethyl groups at the 3-position.

- Molecular Formula : C₉H₁₈N₂O₃ (MW: 202.26) .

- Key Differences: The hydroxyl group increases hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the parent compound. The aminomethyl side chain allows for further functionalization (e.g., peptide coupling) .

- Applications : Explored in peptide mimetics and enzyme inhibitors due to dual functional groups .

1-Boc-3-[(4-fluorophenyl-amino)-methyl]-azetidine (CAS: 887590-04-7)

Conformational Restriction and Binding Affinity

- This compound: The azetidine ring imposes conformational constraints, improving binding to targets like γ-aminobutyric acid (GABA) transporters .

- Azetidine vs. Oxetane: Oxetane analogs (e.g., oxetan-3-one derivatives) exhibit lower basicity and altered hydrogen-bonding profiles, reducing potency in neuronal nitric oxide synthase (nNOS) inhibitors compared to azetidines .

Antibacterial Activity

Comparative Reactivity

- 1-Boc-3-azetidinone: Reduced to this compound via reductive amination .

- 1-Boc-3-(bromomethyl)azetidine : Used in palladium-catalyzed cross-couplings to introduce azetidine rings into aromatic systems .

Biological Activity

1-Boc-3-(amino)azetidine, also known as tert-butyl 3-aminoazetidine-1-carboxylate, is a compound with the molecular formula and a molecular weight of approximately 172.23 g/mol. Its structure includes a bicyclic azetidine ring, which is significant in medicinal chemistry due to its potential biological activities.

The biological activity of this compound primarily revolves around its role as an inhibitor of monoacylglycerol acyltransferase (MGAT). MGAT plays a crucial role in lipid metabolism by catalyzing the synthesis of diacylglycerol from monoacylglycerol and acyl-CoA, which is essential for fat absorption in the small intestine. Inhibition of MGAT can lead to reduced fat absorption, making this compound a candidate for addressing obesity and related metabolic disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant MGAT inhibitory activity. The compound's efficacy was assessed using various methods, including enzyme assays that measure the rate of diacylglycerol synthesis in the presence of different concentrations of the inhibitor. These studies indicated that this compound could effectively reduce lipid accumulation in adipocytes, suggesting its potential application in obesity management .

Case Studies and Research Findings

Several research studies have explored the pharmacological effects of compounds similar to this compound. For example:

- Study on Lipid Metabolism : A study published in the Journal of Biological Chemistry reported that compounds with similar azetidine structures significantly inhibited MGAT activity, leading to decreased triglyceride levels in animal models .

- Obesity Model : In a controlled study involving diet-induced obesity in mice, administration of MGAT inhibitors resulted in reduced body weight gain and improved insulin sensitivity compared to control groups .

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through various toxicological assessments. Preliminary results indicate that while the compound exhibits some cytotoxic effects at high concentrations, it is generally well-tolerated at therapeutic doses. Further studies are needed to establish a comprehensive safety profile.

Data Table: Properties and Biological Activity

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.23 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 236.6 ± 33 °C |

| Flash Point | 96.9 ± 25.4 °C |

| Biological Activity | MGAT Inhibitor |

| Potential Applications | Obesity treatment |

Q & A

Q. What are the key physicochemical properties of 1-Boc-3-(amino)azetidine relevant to its stability in experimental conditions?

this compound (C₈H₁₆N₂O₂, MW 172.22) is sensitive to temperature and moisture. Storage at 2–8°C is critical to prevent Boc-group cleavage, which can lead to undesired deprotection . Predicted properties include a density of 1.053 g/cm³ and boiling point of 198.7°C, but experimental validation via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) is recommended due to potential discrepancies between theoretical and observed data .

Q. What are the standard synthetic routes for preparing this compound in laboratory settings?

A common route involves Boc-protection of 3-aminoazetidine using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water). Alternatively, 1-Boc-3-iodoazetidine can undergo nucleophilic substitution with ammonia or amines . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/hexane mixtures .

Q. What safety protocols are critical when handling this compound in solution-phase reactions?

Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Waste must be segregated and treated as hazardous organic material due to potential amine byproducts . For large-scale reactions, ensure proper ventilation and explosion-proof equipment due to solvent volatility .

Q. How can researchers optimize the purification of this compound to achieve high yields?

After Boc protection, extract the product into ethyl acetate, wash with brine, and dry over MgSO₄. For challenging separations, use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to resolve polar impurities. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?

The azetidine ring’s strained conformation enhances reactivity, but the Boc group introduces steric hindrance. In SN2 reactions, the axial position of the amino group favors backside attack, while steric shielding from the Boc group may lead to competing elimination pathways. Computational modeling (DFT) is recommended to predict regioselectivity .

Q. What advanced spectroscopic techniques confirm the structural integrity of this compound derivatives?

- NMR : ¹H NMR (DMSO-d₆) shows Boc-group tert-butyl signals at δ 1.38 ppm and azetidine ring protons at δ 3.4–4.1 ppm.

- HRMS : Exact mass measurement (e.g., m/z 172.1201 for [M+H]⁺) validates molecular formula.

- IR : Confirm Boc carbonyl stretch at ~1680 cm⁻¹ .

Q. How can researchers address discrepancies between predicted and experimental physicochemical data for this compound?

Predicted boiling points (e.g., 198.7°C) often deviate due to intermolecular interactions. Validate experimentally using microdistillation or dynamic vapor sorption (DVS). For density, employ pycnometry or correlate with X-ray crystallography data .

Q. What role does this compound play in medicinal chemistry for scaffold diversification?

The azetidine core is a rigid bioisostere for piperidines/pyrrolidines, improving metabolic stability. The Boc-protected amino group enables selective functionalization (e.g., amidation, urea formation) for kinase inhibitor libraries. Structure-activity relationship (SAR) studies often couple this scaffold with fragment-based screening .

Q. What challenges arise in the functionalization of this compound, and how can they be mitigated?

Q. How does pH affect the stability of this compound in aqueous solutions?

The Boc group hydrolyzes under acidic (pH < 3) or basic (pH > 9) conditions. For aqueous reactions, maintain pH 5–7 using buffered systems (e.g., phosphate buffer). Monitor degradation via LC-MS, quantifying free amine byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.